Quinoxaline-6-carbonyl chloride
Overview
Description
Quinoxaline-6-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is a fused heterocycle system consisting of a benzene ring and a pyrazine ring. This compound has garnered significant attention due to its extensive applications in medicinal chemistry, particularly in the development of bioactive molecules .
Mechanism of Action
Target of Action
Quinoxaline-6-carbonyl chloride, like other quinoxaline derivatives, is known to interact with a variety of biological targets. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoxaline derivatives have been reported to inhibit the re-absorption of sodium ions in the renal tubules of the kidney .
Biochemical Pathways
Quinoxaline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antifungal, antibacterial, antiviral, and antimicrobial activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . The interaction with enzymes such as esterases can result in the hydrolysis of the carbonyl chloride group, forming quinoxaline-6-carboxylic acid . These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and transcription . Additionally, it has antimicrobial properties, disrupting the cell membrane integrity of bacteria and fungi . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA, forming covalent adducts that inhibit DNA replication and transcription . This compound also interacts with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit topoisomerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of quinoxaline-6-carboxylic acid . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, leading to the formation of quinoxaline-6-carboxylic acid . This metabolic conversion is essential for the compound’s biological activity and therapeutic effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, the compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and inhibits replication and transcription . This subcellular localization is essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carbonyl chloride typically involves the reaction of quinoxaline with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions, where the quinoxaline is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding quinoxaline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized quinoxaline derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. .
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions
Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Quinoxaline-6-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A heterocyclic compound with a fused benzene and pyridazine ring system.
Phthalazine: A nitrogen-containing heterocycle with a benzene ring fused to a pyridazine ring
Uniqueness: Quinoxaline-6-carbonyl chloride is unique due to its versatile reactivity and wide range of applications in medicinal chemistry and material science. Its ability to form various derivatives through simple chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
quinoxaline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQROVYZDJSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379990 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258503-93-4 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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